molecular formula C11H12BrF3O2 B14773910 1-Bromo-4-isopropoxy-5-methoxy-2-(trifluoromethyl)benzene

1-Bromo-4-isopropoxy-5-methoxy-2-(trifluoromethyl)benzene

Cat. No.: B14773910
M. Wt: 313.11 g/mol
InChI Key: CBIWSAYANPXOQG-UHFFFAOYSA-N
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Description

1-Bromo-4-isopropoxy-5-methoxy-2-(trifluoromethyl)benzene is an organic compound with the molecular formula C11H12BrF3O2. It is a derivative of benzene, characterized by the presence of bromine, isopropoxy, methoxy, and trifluoromethyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-4-isopropoxy-5-methoxy-2-(trifluoromethyl)benzene can be achieved through several synthetic routesThe reaction conditions typically involve the use of bromine or a brominating agent, along with appropriate solvents and catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions, followed by purification steps to isolate the desired product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

1-Bromo-4-isopropoxy-5-methoxy-2-(trifluoromethyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while coupling reactions can produce complex organic molecules .

Scientific Research Applications

1-Bromo-4-isopropoxy-5-methoxy-2-(trifluoromethyl)benzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Bromo-4-isopropoxy-5-methoxy-2-(trifluoromethyl)benzene involves its interaction with specific molecular targets and pathways. The bromine atom and other functional groups play a crucial role in its reactivity and interactions with other molecules. The compound can act as an electrophile in substitution reactions, facilitating the formation of new chemical bonds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Bromo-4-isopropoxy-5-methoxy-2-(trifluoromethyl)benzene is unique due to the specific combination of functional groups attached to the benzene ring. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C11H12BrF3O2

Molecular Weight

313.11 g/mol

IUPAC Name

1-bromo-5-methoxy-4-propan-2-yloxy-2-(trifluoromethyl)benzene

InChI

InChI=1S/C11H12BrF3O2/c1-6(2)17-10-4-7(11(13,14)15)8(12)5-9(10)16-3/h4-6H,1-3H3

InChI Key

CBIWSAYANPXOQG-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=C(C(=C1)C(F)(F)F)Br)OC

Origin of Product

United States

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